N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3OS/c1-19-7-10-22(11-8-19)31-18-25(30)27-20-9-12-24(23(26)17-20)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12,17H,13-16,18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZHQIMBLUPUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:
Formation of the phenylpiperazine moiety: This step involves the reaction of phenylpiperazine with a suitable fluoro-substituted benzene derivative under controlled conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the intermediate compound with a methylphenylsulfanyl acetamide derivative.
The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Investigations
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has been primarily studied for its potential anticonvulsant properties , making it a candidate for further investigation in the treatment of epilepsy and related neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, modulating their activity and leading to various biological effects.
Enzyme Inhibition Studies
Recent research has highlighted the compound's inhibitory effects on tyrosinase , an enzyme critical in melanin biosynthesis. The inhibition mechanism appears to involve competitive binding at the active site, as supported by docking studies indicating strong interactions with key residues in the enzyme's catalytic pocket. The compound exhibits an IC50 value of 1.73 μM, demonstrating its potency compared to traditional inhibitors like kojic acid .
Anticancer Potential
In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. Its ability to induce apoptosis has been linked to its interaction with cellular signaling pathways, particularly those involving MAPK/ERK signaling. This suggests potential applications in cancer therapy, warranting further exploration into its mechanisms of action and clinical utility.
Study on Tyrosinase Inhibition
A study conducted on synthesized derivatives containing the 3-fluoro-4-(4-phenylpiperazino) motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase. Modifications to the piperazine and phenyl groups significantly improved potency and selectivity for tyrosinase inhibition.
Anticancer Activity Investigation
Another investigation into the compound's effects on human melanoma cell lines revealed a dose-dependent reduction in cell viability. This study emphasized the need for further exploration into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Piperazine-Based Derivatives
- 2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide (): Key Differences: Replaces the 3-fluoro and 4-methylphenyl groups with 3-chlorophenyl and 2,4-dichlorobenzyl substituents. The dichlorobenzyl group may confer stronger σ-receptor binding .
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-phenylpiperazino)acetamide (): Key Differences: Substitutes the sulfanyl group with a trifluoromethylphenyl chain. Implications: Trifluoromethyl groups often improve metabolic stability and receptor selectivity, suggesting divergent pharmacokinetic profiles .
Sulfanylacetamide Derivatives
- N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide (): Key Differences: Lacks the piperazine moiety but includes a 2-aminophenylsulfanyl group. Activity: Demonstrated antimicrobial properties, highlighting the importance of the sulfanylacetamide scaffold in disrupting microbial cell membranes .
- 2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (): Key Differences: Integrates a quinazolinone ring instead of phenylpiperazine. Activity: Quinazolinone derivatives are associated with kinase inhibition, suggesting possible anticancer applications distinct from the target compound .
Functional Analogues with Documented Bioactivity
Anti-Exudative and Anti-Inflammatory Agents
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Comparison: These triazole-containing analogs showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Implications: The target compound’s 4-methylphenylsulfanyl group may enhance COX-2 selectivity over COX-1, reducing gastrointestinal toxicity relative to non-selective NSAIDs .
Enzyme Inhibitors
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Biological Activity
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a combination of a fluoro-substituted phenyl group and a piperazine moiety, suggests various biological activities, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : C25H26FN3OS
- Molecular Weight : 435.56 g/mol
- CAS Number : 866136-80-3
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperazine ring enhances its binding affinity, potentially modulating the activity of target proteins involved in various biological pathways.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition mechanism appears to involve competitive binding at the active site, as supported by docking studies which indicate strong interactions with key residues in the enzyme's catalytic pocket.
The IC50 value of 1.73 μM indicates that this compound is a potent inhibitor compared to traditional inhibitors like kojic acid, which has an IC50 of 17.76 μM.
Antiproliferative Activity
In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways, particularly those involving MAPK/ERK signaling.
Case Studies
- Study on Tyrosinase Inhibition : A study conducted on various synthesized derivatives containing the 3-fluoro-4-(4-phenylpiperazino) motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase. The results indicated that modifications to the piperazine and phenyl groups could significantly improve potency and selectivity for tyrosinase inhibition .
- Anticancer Potential : Another investigation into the compound's effects on human melanoma cell lines revealed a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have provided insights into the unique biological profile of this compound:
| Compound | Main Features | Biological Activity |
|---|---|---|
| N-[3-chloro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide | Chlorine instead of fluorine | Moderate tyrosinase inhibition |
| N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide | Methyl substitution on piperazine | Reduced binding affinity |
The presence of fluorine in this compound is crucial for enhancing its biological activity compared to its chloro and methyl counterparts.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Nucleophilic substitution : Introduction of the 4-phenylpiperazine moiety via SNAr (aromatic substitution) at the fluorinated benzene ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Reaction of the intermediate amine with 2-[(4-methylphenyl)sulfanyl]acetyl chloride using coupling agents like HATU or DCC .
- Sulfanyl group incorporation : Thioether formation via displacement of a leaving group (e.g., chloride) with 4-methylthiophenol .
Critical parameters include temperature control (<60°C to avoid decomposition) and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.
Basic: What analytical techniques are used to confirm the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and piperazine N-H groups) .
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .
Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., electron-deficient fluorophenyl ring vs. electron-rich piperazine) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability and charge-transfer interactions in biological systems .
- Conformational analysis : Predicts preferred rotameric states of the sulfanylacetamide side chain, influencing binding to target proteins .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line specificity, incubation time). For example, activity against S. aureus (MIC = 8 µg/mL) may not translate to anticancer efficacy (e.g., IC₅₀ > 50 µM in MCF-7 cells) .
- Structural analogs : Test derivatives with modified piperazine or sulfanyl groups to isolate pharmacophores responsible for specific activities .
- Target validation : Use siRNA or CRISPR to confirm if purported targets (e.g., kinase inhibition) are mechanistically linked to observed effects .
Advanced: What pharmacological targets are hypothesized for this compound?
Answer:
- Dopamine D₂/D₃ receptors : The 4-phenylpiperazine moiety mimics ligands like aripiprazole, suggesting potential CNS activity .
- Kinase inhibition : The sulfanylacetamide group may bind ATP pockets in kinases (e.g., EGFR or BRAF), supported by molecular docking scores (GlideScore ≤ −8.5 kcal/mol) .
- Microtubule disruption : Analogous compounds with arylpiperazines show antimitotic effects via tubulin binding (Kd ~ 150 nM) .
Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (>5 mg/mL at pH 7.4 vs. <1 mg/mL for free base) .
- Prodrug design : Esterification of the acetamide carbonyl enhances bioavailability (e.g., t₁/₂ increased from 2.5 to 8.7 hours in rat plasma) .
- Metabolic blocking : Fluorine substitution at the 3-position reduces CYP3A4-mediated oxidation, as shown in microsomal assays (CLint reduced by 70%) .
Basic: What analytical methods ensure purity and stability during storage?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 90:10 H₂O:ACN mobile phase) with UV detection at 254 nm confirm purity ≥95% .
- LC-MS : Monitors degradation products (e.g., sulfoxide formation at m/z +16) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability .
Advanced: What intermolecular interactions stabilize its crystal structure?
Answer:
- Hydrogen bonding : N-H···O=C interactions between acetamide groups (d = 2.85 Å, θ = 158°) form 1D chains .
- π-π stacking : Face-to-edge interactions between 4-methylphenyl and fluorophenyl rings (centroid distance = 3.8 Å) .
- Van der Waals forces : Methyl and fluorine groups contribute to packing efficiency (density ~1.35 g/cm³) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
